- Methods and compositions for targeted protein degradation, World Intellectual Property Organization, , ,
Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)

N-Boc-4-aminophenethylamine structure
상품 이름:N-Boc-4-aminophenethylamine
N-Boc-4-aminophenethylamine 화학적 및 물리적 성질
이름 및 식별자
-
- tert-Butyl 4-aminophenethylcarbamate
- [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER
- Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
- Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate
- 4-[2-(BOC-AMINO)ETHYL]ANILINE
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
- C13H20N2O2
- tert-butyl (4-aminophenethyl)carbamate
- tert-butyl [2-(4-aminophenyl)ethyl]carbamate
- Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
- N-Boc-4-aminophenethylamine
- N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine
- N-tert-Butoxycarbonyl-4-aminophenethylamine
- tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate
- BBL103231
- tert-butyl4-aminophenethylcarbamate
- NSC669666
- t-butyl 2-(4-aminophenyl)ethylcarbamate
- NS-03200
- CS-W003234
- tert-butyl 2-(4-aminophenyl)ethylcarbamate
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR
- 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester
- 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester
- AB22067
- DS-018492
- 94838-59-2
- [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester
- AC-29368
- DB-058194
- SCHEMBL448114
- AKOS010469462
- N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine
- n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide
- NCI60_024327
- [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester
- [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester
- STL557041
- CHEMBL2008649
- DTXSID20327605
- SY021926
- EN300-1228926
- 4-(2-(t-butoxycarbonyl)aminoethyl) aniline
- tert-butyl[2-(4-aminophenyl)ethyl]carbamate
- MFCD05663961
- HOPALBZGTWDOTL-UHFFFAOYSA-N
- 4-(N-Boc-2-aminoethyl)aniline
-
- MDL: MFCD05663961
- 인치: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
- InChIKey: HOPALBZGTWDOTL-UHFFFAOYSA-N
- 미소: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C
계산된 속성
- 정밀분자량: 236.15200
- 동위원소 질량: 236.152477885g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 5
- 복잡도: 240
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.2
- 토폴로지 분자 극성 표면적: 64.4
실험적 성질
- 밀도: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
- 용해도: 극미용성(0.57g/l)(25ºC),
- 수용성: Slightly soluble in water.
- PSA: 64.35000
- LogP: 3.30810
N-Boc-4-aminophenethylamine 보안 정보
- 위험물 운송번호:2811
- 위험 등급:6.1
- 패키지 그룹:Ⅲ
N-Boc-4-aminophenethylamine 세관 데이터
- 세관 번호:2924299090
- 세관 데이터:
중국 세관 번호:
2924299090개요:
2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%
신고 요소:
제품명, 성분 함량, 용도, 포장
요약:
2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%
N-Boc-4-aminophenethylamine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-250mg |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 98% | 250mg |
¥36 | 2023-02-17 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-1g |
4-[2-(Boc-amino)ethyl]aniline, 97% |
94838-59-2 | 97% | 1g |
¥1933.00 | 2023-03-09 | |
TRC | A612955-2500mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 2500mg |
$ 167.00 | 2023-04-19 | ||
eNovation Chemicals LLC | D775195-5g |
[2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER |
94838-59-2 | 97% | 5g |
$200 | 2024-06-05 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0111-5g |
[2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester |
94838-59-2 | 97% | 5g |
¥454.68 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-25g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 98% | 25g |
¥763.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42010-1g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 97% | 1g |
¥39.0 | 2023-09-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-5g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 98% | 5g |
¥273.90 | 2023-09-04 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-5g |
4-[2-(Boc-amino)ethyl]aniline, 97% |
94838-59-2 | 97% | 5g |
¥8640.00 | 2023-03-09 | |
Alichem | A019145691-5g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 5g |
$256.00 | 2023-08-31 |
N-Boc-4-aminophenethylamine 합성 방법
Synthetic Routes 1
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
참조
Synthetic Routes 2
반응 조건
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
참조
- Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
참조
- Pesticidal compositions and methods, World Intellectual Property Organization, , ,
Synthetic Routes 4
반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt
참조
- Optical Control of TRPV1 ChannelsAngewandte Chemie, 2013, 52(37), 9845-9848,
Synthetic Routes 5
반응 조건
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
참조
- Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors, United States, , ,
Synthetic Routes 6
반응 조건
1.1 Solvents: Methanol ; 24 h, rt
참조
- Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists, United States, , ,
Synthetic Routes 7
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
참조
- Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders, World Intellectual Property Organization, , ,
Synthetic Routes 8
반응 조건
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
참조
- Controlling epithelial sodium channels with light using photoswitchable amiloridesNature Chemistry, 2014, 6(8), 712-719,
Synthetic Routes 9
반응 조건
1.1 Solvents: Methanol ; 24 h, rt
참조
- Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists, World Intellectual Property Organization, , ,
Synthetic Routes 10
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
참조
- Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use, World Intellectual Property Organization, , ,
Synthetic Routes 11
반응 조건
1.1 Catalysts: Thiamine hydrochloride ; 3 min, rt
참조
- Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of aminesSynthetic Communications, 2021, 51(24), 3791-3804,
Synthetic Routes 12
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
참조
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulatorsBioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203,
Synthetic Routes 13
반응 조건
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
참조
- Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogelsPolymer Chemistry, 2020, 11(11), 1871-1876,
Synthetic Routes 14
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 3 psi, rt
참조
- Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 ReceptorJournal of Medicinal Chemistry, 2012, 55(11), 5627-5631,
Synthetic Routes 15
반응 조건
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
참조
- Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents., World Intellectual Property Organization, , ,
Synthetic Routes 16
반응 조건
1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ; 5 min, rt
참조
- NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of aminesTetrahedron Letters, 2016, 57(43), 4807-4811,
Synthetic Routes 17
반응 조건
1.1 Solvents: Tetrahydrofuran , Ethyl acetate ; 30 min, 23 °C; 4 h, 23 °C
참조
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
Synthetic Routes 18
반응 조건
1.1 Solvents: Dichloromethane
참조
- 4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptorBioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127,
N-Boc-4-aminophenethylamine Raw materials
- Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
- Aminophenethylamine
- Di-tert-butyl dicarbonate
- 2-(4-Nitrophenyl)ethanamine
N-Boc-4-aminophenethylamine Preparation Products
N-Boc-4-aminophenethylamine 관련 문헌
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
94838-59-2 (N-Boc-4-aminophenethylamine) 관련 제품
- 38427-90-6(tert-butyl N-(2-phenylethyl)carbamate)
- 2228341-65-7(O-(3,3,4,4,4-pentafluorobutyl)hydroxylamine)
- 2166861-54-5(4-benzyl-2-ethyl-1,3-oxazinane)
- 1806761-61-4(3-(Fluoromethyl)-6-methyl-4-nitro-2-(trifluoromethoxy)pyridine)
- 2229125-76-0(2-azido-2-2-(propan-2-yl)phenylethan-1-ol)
- 1622180-63-5((2R)-2-hexyl-6-iodo-1,2,3,4-tetrahydronaphthalene)
- 931693-82-2(6-bromo-3-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one)
- 936901-97-2(7-(TRIFLUOROMETHYL)BENZO[B]THIEN-2-YL BORONIC ACID)
- 933782-03-7((2-bromo-4-methyl-1,3-thiazol-5-yl)methanol)
- 2171828-41-2(6-(2-hydroxypent-4-yn-1-yl)aminopyrimidine-4-carboxylic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:94838-59-2)N-Boc-4-aminophenethylamine

순결:99%
재다:100g
가격 ($):287.0